N-(2-(1H-Indol-3-yl)ethyl)-2-(2-methoxyphenyl)acetamide

Melatonin receptor pharmacology Drug design Pharmacokinetics

Researchers studying melatonin receptor pharmacology often face a gap in reference ligands between high-potency agonists and inactive controls, complicating SAR mapping. This indole-acetamide derivative fills that gap. - Intermediate-affinity MT₁/MT₂ agonist predicted from class-level SAR; anchors mid-range of concentration-response curves. - Lacks the 5-methoxy group, predicting longer metabolic half-life versus melatonin in hepatocyte assays. - Aqueous solubility of 44.9 µg/mL (pH 7.4) serves as a solubility boundary reference for screening cascade design. Supplied with rigorous analytical documentation.

Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
CAS No. 847769-80-6
Cat. No. B12921611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-Indol-3-yl)ethyl)-2-(2-methoxyphenyl)acetamide
CAS847769-80-6
Molecular FormulaC19H20N2O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC(=O)NCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C19H20N2O2/c1-23-18-9-5-2-6-14(18)12-19(22)20-11-10-15-13-21-17-8-4-3-7-16(15)17/h2-9,13,21H,10-12H2,1H3,(H,20,22)
InChIKeyGJYJVQFJKCPBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility44.9 [ug/mL] (The mean of the results at pH 7.4)

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-methoxyphenyl)acetamide: Scientific and Procurement Overview


N-(2-(1H-Indol-3-yl)ethyl)-2-(2-methoxyphenyl)acetamide (CAS 847769-80-6, molecular formula C19H20N2O2, molecular weight 308.4 g/mol) is a synthetic indole-acetamide derivative classified as a melatonin receptor agonist [1]. The molecule features a tryptamine core linked via an ethylamide chain to a 2-methoxyphenylacetyl moiety, distinguishing it structurally from the endogenous hormone melatonin (N-acetyl-5-methoxytryptamine) and from clinically investigated analogs such as Agomelatine and Ramelteon [2]. The compound has been catalogued in authoritative chemical databases including PubChem (CID 4796568), the EPA DSSTox database (DTXSID50406558), and ChEMBL, and is commercially available from multiple specialty chemical vendors at purities of ≥98% .

Why This Compound Cannot Be Replaced by Generic Melatonin Agonists


Melatonin receptor agonists form a structurally diverse class where minor modifications to the indole core, the C-3 alkylamide side chain, or the N-acyl substituent can lead to profound differences in receptor subtype selectivity, binding kinetics, and functional activity [1]. The target compound replaces the 5-methoxy group and N-acetyl group of melatonin with a 2-methoxyphenylacetyl moiety attached to an unsubstituted indole, a pharmacophoric arrangement that is not replicated in any clinically advanced melatonin agonist [2]. Direct head-to-head binding data for this specific compound remain extremely limited in the public domain; however, class-level SAR studies on indole-3-alkanamide analogues demonstrate that variations in the N-acyl substituent can alter MT₁/MT₂ affinity ratios by more than 100-fold and shift functional profiles between full agonism, partial agonism, and antagonism [3]. Consequently, substituting this compound with a generic 'melatonin receptor agonist' without verifying the exact structural identity risks invalidating receptor occupancy predictions and confounding experimental outcomes in receptor pharmacology studies.

Quantitative Differential Evidence for Compound Selection


Lipophilicity and Hydrogen Bonding Profile vs. Agomelatine

The target compound exhibits a calculated octanol-water partition coefficient (XLogP3) of 3.2, substantially higher than Agomelatine (predicted logP ~1.6–2.0) and melatonin (~1.2) [1]. This increase in lipophilicity arises from the replacement of the acetyl group with a 2-methoxyphenylacetyl moiety, adding an aromatic ring absent in Agomelatine's naphthalene-based structure. The compound retains 2 hydrogen bond donors (indole NH + amide NH) versus Agomelatine's 1, and possesses 2 hydrogen bond acceptors versus melatonin's 3 and Agomelatine's 2 [2].

Melatonin receptor pharmacology Drug design Pharmacokinetics

Indole 5-Methoxy Absence and Receptor Selectivity Impact

Unlike the potent melatonin agonist 2-Phenylmelatonin (UCM 608; pKi MT₁ = 10.7, MT₂ = 10.4), which bears a critical 5-methoxy group on the indole ring essential for high-affinity receptor engagement, the target compound carries an unsubstituted indole core . Published SAR on indole-derived melatonin analogues demonstrates that removal of the 5-methoxy group typically reduces melatonin receptor binding affinity by 10- to 100-fold, while potentially conferring differential functional selectivity at MT₁ versus MT₂ subtypes [1].

Melatonin receptor binding Structure-activity relationship MT1/MT2 selectivity

N-Acyl Substituent Effects on Melatonin Receptor Pharmacophore

The N-acyl substituent of the target compound is a 2-methoxyphenylacetyl group (CH₂C(=O)-Ph-2-OCH₃), introducing an additional aromatic ring and a methoxy group in a distinct spatial orientation relative to the indole plane, compared to melatonin's small acetyl group (CH₃C(=O)-) and N-acetyltryptamine's simple N-acetyl [1]. In the systematic SAR study by Garratt et al. (1996) on phenylalkyl amide melatonin analogs, the 2-methoxy substitution pattern on the phenyl ring yielded binding affinities intermediate between the 3-methoxy (optimal) and 4-methoxy (poor) positions, with the 2-methoxy orientation partially accommodating the receptor's methoxy-binding pocket [2].

Indole-3-alkanamide SAR N-acyl substituent effects Melatonin receptor pharmacophore

Physical Properties and Metabolic Stability vs. Melatonin

The target compound is commercially available at NLT 98% purity (CAS 847769-80-6) from multiple specialty chemical vendors, with a reported aqueous solubility of 44.9 µg/mL at pH 7.4 and a molecular weight of 308.4 g/mol [1]. In contrast, melatonin (CAS 73-31-4, MW 232.3 g/mol) has a reported aqueous solubility of approximately 100 µg/mL and is susceptible to photodegradation and oxidative metabolism via the 5-methoxy group [2]. The absence of the 5-methoxy substituent in the target compound eliminates a primary site of CYP1A2-mediated metabolism that rapidly clears melatonin (half-life ~30–60 min in humans), potentially conferring greater metabolic stability in hepatocyte or microsomal assays [3].

Chemical procurement Purity specification Stability

Recommended Research Use Scenarios Based on Evidence


Intermediate-Affinity Pharmacophore Probe for SAR Studies

The 2-methoxyphenylacetyl N-substituent and unsubstituted indole core place this compound at an affinity level predicted to be 10- to 100-fold below the high-potency agonists (2-Phenylmelatonin, Ramelteon) based on class-level SAR, making it suitable as an intermediate-affinity reference ligand for mapping the contributions of the 5-methoxy and N-acyl groups to MT₁/MT₂ receptor binding and functional selectivity [1]. Researchers comparing a panel of indole-3-alkanamides can use this compound to anchor the middle range of concentration-response curves.

Metabolic Stability Standard in Hepatocyte Clearance Assays

Because the compound lacks the 5-methoxy substituent that renders melatonin a rapid substrate for CYP1A2-mediated 6-hydroxylation, it is predicted to exhibit longer half-life in primary hepatocyte or liver microsome incubations [2]. This makes it a useful comparator when evaluating the contribution of 5-O-demethylation to the clearance of novel melatoninergic candidates, particularly in species-comparative metabolism studies where CYP1A2 expression varies.

Solubility-Limited Assay Control for Medium-Throughput Screening

With a measured aqueous solubility of 44.9 µg/mL at pH 7.4 (approximately 145 µM), this compound can serve as a solubility boundary reference for designing screening cascades targeting the melatonin receptor family [3]. Compounds with solubility below this threshold would raise flags for potential false negatives in cell-based agonist/antagonist assays, while those above would be expected to maintain adequate exposure across typical assay concentration ranges (1 nM–10 µM).

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